molecular formula C15H23NO2 B12589053 Ethyl (3S)-3-{methyl[(1S)-1-phenylethyl]amino}butanoate CAS No. 644984-58-7

Ethyl (3S)-3-{methyl[(1S)-1-phenylethyl]amino}butanoate

Cat. No.: B12589053
CAS No.: 644984-58-7
M. Wt: 249.35 g/mol
InChI Key: VPNRSRJOHFQVIW-STQMWFEESA-N
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Description

Ethyl (3S)-3-{methyl[(1S)-1-phenylethyl]amino}butanoate is a chiral compound with a complex structure that includes an ethyl ester group, a phenylethylamine moiety, and a butanoate backbone

Preparation Methods

Mechanism of Action

The mechanism of action of Ethyl (3S)-3-{methyl[(1S)-1-phenylethyl]amino}butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethylamine moiety can mimic neurotransmitters, potentially affecting signaling pathways in the nervous system . Additionally, the compound’s ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (3S)-3-{methyl[(1S)-1-phenylethyl]amino}butanoate is unique due to its combination of a chiral center, a phenylethylamine moiety, and an ester group. This combination allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds .

Properties

CAS No.

644984-58-7

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

ethyl (3S)-3-[methyl-[(1S)-1-phenylethyl]amino]butanoate

InChI

InChI=1S/C15H23NO2/c1-5-18-15(17)11-12(2)16(4)13(3)14-9-7-6-8-10-14/h6-10,12-13H,5,11H2,1-4H3/t12-,13-/m0/s1

InChI Key

VPNRSRJOHFQVIW-STQMWFEESA-N

Isomeric SMILES

CCOC(=O)C[C@H](C)N(C)[C@@H](C)C1=CC=CC=C1

Canonical SMILES

CCOC(=O)CC(C)N(C)C(C)C1=CC=CC=C1

Origin of Product

United States

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